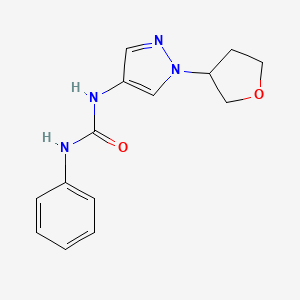
1-phenyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-phenyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, which make it an attractive candidate for use in laboratory experiments. In Additionally, we will list possible future directions for research on this compound.
Scientific Research Applications
Hydrogel Formation and Material Properties
One study discusses a related compound's ability to form hydrogels in various acidic conditions, highlighting how the gel's physical properties can be tuned by altering the anion identity. This reveals potential applications in material science for creating customized hydrogels with specific rheological and morphological characteristics (Lloyd & Steed, 2011).
Catalysis in Organic Synthesis
Research has shown that phenylboronic acid, a compound with structural similarities, acts as an efficient catalyst in synthesizing tetrahydrobenzo[b]pyrans. This indicates potential applications in organic synthesis, where such catalysts can facilitate the production of complex organic compounds with high yields and minimal environmental impact (Nemouchi et al., 2012).
Inhibition of Protein Kinases
Another study explores derivatives of similar compounds as potent inhibitors of the p38α mitogen-activated protein kinase (MAPK), demonstrating the role of structural modification in enhancing biological activity. This research has implications for developing new therapeutic agents targeting specific protein kinases involved in various diseases (Getlik et al., 2012).
Synthesis and Bioactivity of Urea Derivatives
A series of 1,3-disubstituted ureas showcasing potential as inhibitors of human soluble epoxide hydrolase (sEH) were synthesized, indicating the application of such compounds in medicinal chemistry for developing new bioactive molecules (D’yachenko et al., 2019).
Cytokinin-like Activity in Plant Morphogenesis
Urea derivatives have been identified as positive regulators of cell division and differentiation in plants, with some showing cytokinin-like activity. This research suggests potential applications in agriculture and plant biotechnology for enhancing plant growth and development (Ricci & Bertoletti, 2009).
properties
IUPAC Name |
1-[1-(oxolan-3-yl)pyrazol-4-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-14(16-11-4-2-1-3-5-11)17-12-8-15-18(9-12)13-6-7-20-10-13/h1-5,8-9,13H,6-7,10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZOMGPOUCVMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

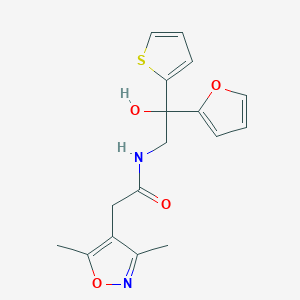


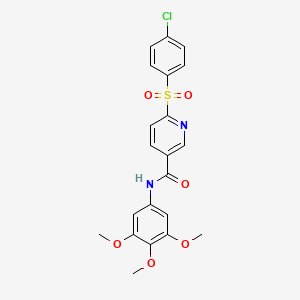
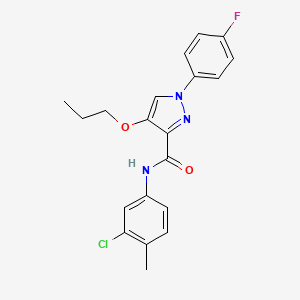
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2751708.png)
![[4-Bromophenyl][2-[3,4-dichloroanilino]-1,3-thiazol-5-yl]methanone](/img/structure/B2751710.png)
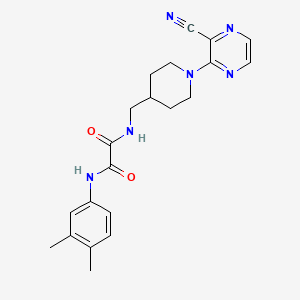

![2-Thiophen-2-yl-benzo[h]chromen-4-one](/img/structure/B2751714.png)

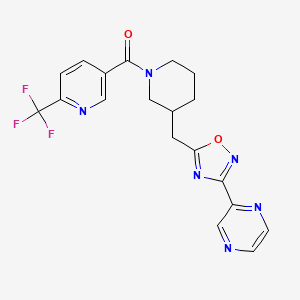
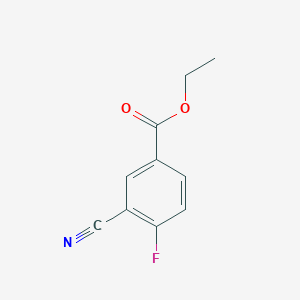
![5-(3,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2751721.png)